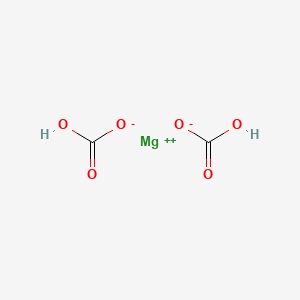
Dimethyl(dimethylamino)vinylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(dimethylamino)vinylsilane is an organosilicon compound with the molecular formula C6H15NSi. It is a colorless liquid that is sensitive to moisture and has a boiling point of 109°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Dimethyl(dimethylamino)vinylsilane can be synthesized through several routes. One common method involves the reaction of vinyltrichlorosilane with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Análisis De Reacciones Químicas
Dimethyl(dimethylamino)vinylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or dichloromethane, and reaction temperatures typically range from -78°C to room temperature. Major products formed from these reactions include silanol, siloxane, and various substituted silanes .
Aplicaciones Científicas De Investigación
Dimethyl(dimethylamino)vinylsilane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: This compound is used in the modification of biomolecules and in the development of silicon-based biocompatible materials.
Medicine: this compound is explored for its potential use in drug delivery systems and in the development of silicon-based pharmaceuticals.
Industry: It is used in the production of silicone polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of dimethyl(dimethylamino)vinylsilane involves its ability to participate in electrophilic substitution reactions. The carbon-silicon bond in this compound is highly electron-releasing, which stabilizes a positive charge in the beta position through hyperconjugation. This property allows the compound to undergo electrophilic additions, where electrophiles bind to the carbon gamma to the silyl group. The electron-donating strength of the carbon-silicon bond is similar to that of an acetamide substituent and equal to roughly two alkyl groups .
Comparación Con Compuestos Similares
Dimethyl(dimethylamino)vinylsilane can be compared with other similar compounds such as:
Vinyltrimethylsilane: This compound has a similar structure but lacks the dimethylamino group, making it less reactive in certain electrophilic substitution reactions.
Allyltrimethylsilane: This compound contains an allyl group instead of a vinyl group, leading to different reactivity and applications.
Dimethylvinylchlorosilane: This compound has a chlorine atom instead of a dimethylamino group, resulting in different chemical properties and reactivity.
This compound is unique due to its combination of a vinyl group and a dimethylamino group, which provides distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
IUPAC Name |
N-[ethenyl(dimethyl)silyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NSi/c1-6-8(4,5)7(2)3/h6H,1H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYTZITXNBWWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










